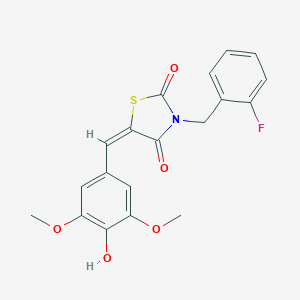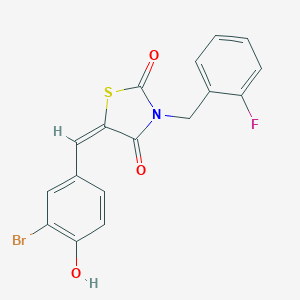![molecular formula C19H17NO4S B305791 Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as INT-777, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been found to have potential therapeutic effects in the treatment of various diseases, including diabetes, obesity, and inflammatory bowel disease.
作用機序
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acts as an agonist for the G-protein-coupled receptor TGR5, which is expressed in various tissues, including the liver, intestine, and adipose tissue. Activation of TGR5 has been found to have beneficial effects on glucose and lipid metabolism, as well as anti-inflammatory effects. Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been found to activate the farnesoid X receptor (FXR), which plays a role in regulating bile acid synthesis and glucose and lipid metabolism.
Biochemical and Physiological Effects
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice with diet-induced obesity. It has also been found to reduce inflammation in the colon of mice with colitis. In addition, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to reduce hepatic steatosis and improve lipid metabolism in mice with non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of using Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its specificity for TGR5 and FXR, which allows for the study of these receptors without interference from other pathways. However, one limitation is that Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound and may not fully replicate the effects of endogenous ligands for these receptors.
将来の方向性
There are several future directions for the study of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is the investigation of its potential therapeutic effects in other diseases, such as non-alcoholic fatty liver disease and atherosclerosis. Another direction is the study of its effects on other pathways and receptors, such as the gut microbiome and the aryl hydrocarbon receptor. Additionally, the development of more potent and selective TGR5 and FXR agonists may lead to improved therapeutic options for various diseases.
合成法
The synthesis of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 1-naphthaldehyde with thiourea in the presence of acetic acid to form 5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then treated with isopropyl chloroacetate in the presence of potassium carbonate to yield isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.
科学的研究の応用
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-diabetic, and anti-obesity properties. In a study conducted on mice with diet-induced obesity, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate was found to reduce body weight and improve glucose tolerance. It has also been found to reduce inflammation in the colon of mice with colitis.
特性
製品名 |
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
|---|---|
分子式 |
C19H17NO4S |
分子量 |
355.4 g/mol |
IUPAC名 |
propan-2-yl 2-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C19H17NO4S/c1-12(2)24-17(21)11-20-18(22)16(25-19(20)23)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-10,12H,11H2,1-2H3/b16-10+ |
InChIキー |
GUONJQXIFSKFGD-MHWRWJLKSA-N |
異性体SMILES |
CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/SC1=O |
SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
正規SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)


![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)